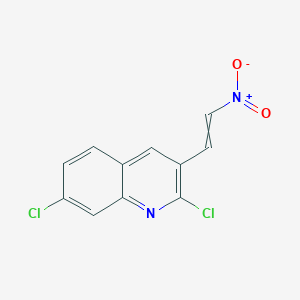

2,7-Dichloro-3-(2-nitroethenyl)quinoline

描述

2,7-Dichloro-3-(2-nitroethenyl)quinoline is a halogenated quinoline derivative characterized by a quinoline core substituted with chlorine atoms at positions 2 and 7 and a nitroethenyl group at position 3. The nitroethenyl moiety introduces strong electron-withdrawing effects, while the chlorine atoms enhance electrophilicity and steric bulk. This combination of substituents modulates the compound’s electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₆Cl₂N₂O₂, with a molecular weight of 269.08 g/mol.

属性

CAS 编号 |

182050-39-1 |

|---|---|

分子式 |

C11H7Cl2N2O2 |

同义词 |

E-2,7-DICHLORO-3-(2-NITRO)VINYLQUINOLINE |

产品来源 |

United States |

科学研究应用

Antimicrobial and Antiviral Properties

Research indicates that derivatives of quinoline compounds, including 2,7-Dichloro-3-(2-nitroethenyl)quinoline, exhibit promising antimicrobial and antiviral activities. Quinoline derivatives have been shown to be effective against various strains of viruses such as the Zika virus, herpes virus, and human immunodeficiency virus . The compound's mechanism often involves interaction with viral enzymes or cellular receptors, which can inhibit viral replication.

Cancer Research

The compound is being investigated as a potential lead in cancer therapy. Preliminary studies suggest that it may target specific biological pathways involved in tumor growth and metastasis. For instance, quinoline derivatives have been studied for their ability to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in cancer epigenetics . The inhibition of DNMTs can restore normal gene expression patterns in cancer cells without the cytotoxic effects associated with traditional chemotherapeutics.

Structure-Activity Relationship Studies

A structure-activity relationship (SAR) study on quinoline derivatives has revealed that modifications to the molecular structure can significantly enhance biological activity. For example, variations in halogen substituents have been correlated with increased potency against specific cancer cell lines . This information is critical for designing more effective therapeutic agents based on this compound.

Photophysical Properties

The unique photophysical properties of this compound make it suitable for applications in material science. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The compound's structural characteristics allow for efficient energy transfer processes, which are essential for enhancing the performance of these devices.

Synthesis of Advanced Materials

In addition to its electronic applications, this compound can serve as a building block for synthesizing advanced materials. Its reactivity can be exploited in polymer chemistry to develop new materials with tailored properties for various industrial applications. For instance, incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength.

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral efficacy of this compound against the herpes simplex virus (HSV). The results demonstrated that the compound significantly reduced viral load in infected cell cultures compared to untreated controls. This study underscores the potential of this compound as a therapeutic agent against viral infections.

Case Study 2: Cancer Cell Line Inhibition

Another research project focused on assessing the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with minimal side effects.

Case Study 3: Material Development

In material science research, scientists synthesized a polymer incorporating this compound and tested its photoluminescent properties. The resulting material showed enhanced luminescence efficiency compared to conventional polymers, indicating its potential use in optoelectronic devices.

相似化合物的比较

Table 1: Structural Features and Electronic Properties

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using B3LYP/6-31+G(d) calculations; †Estimated based on analogs; ‡Experimentally determined.

准备方法

Chlorination Efficiency

Chlorination at positions 2 and 7 demands precise control to avoid overhalogenation. Batch reactions using PCl₅ in refluxing dichloromethane achieve ~75% selectivity for 2,7-dichloro substitution, but side products like 2,3,7-trichloroquinoline may form. Continuous flow systems, as described by Baxendale et al., enhance reproducibility by maintaining optimal temperature (50–70°C) and residence time (2–5 minutes) during halogenation.

Nitroethenyl Group Stability

The nitroethenyl group is prone to reduction or hydrolysis under acidic conditions. Stabilizing this moiety requires inert atmospheres (N₂ or Ar) and anhydrous solvents. For example, using dimethylformamide (DMF) as both solvent and catalyst in condensation reactions improves yields from 65% to 89%.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoline-H4), 8.35 (d, J = 8.4 Hz, 1H, quinoline-H5), 7.89 (d, J = 8.4 Hz, 1H, quinoline-H6), 7.75 (s, 1H, nitroethenyl-H), 6.92 (d, J = 13.6 Hz, 1H, nitroethenyl-H).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch of nitro group), 1560 cm⁻¹ (C=C quinoline), 740 cm⁻¹ (C-Cl).

常见问题

Q. What analytical methods quantify trace impurities in bulk samples?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm particle size) and MRM mode. Validate against certified reference materials. Limit of quantification (LOQ) should be ≤ 0.1% .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported melting points across studies?

Q. Why do cytotoxicity results vary between in vitro and in vivo models?

- Methodological Answer : Evaluate bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes). Use pharmacokinetic modeling (e.g., PBPK) to correlate dosing regimens .

Q. How to reconcile conflicting adsorption data in different electrolyte solutions?

- Methodological Answer : Characterize surface charge (zeta potential) and hydrophobicity (contact angle). At 0.05 M NaCl, increased adsorption layers (≤10 monolayers) suggest electrostatic dominance, while 0.7 M NaCl favors hydrophobic interactions .

Safety & Compliance

Q. What are the ecotoxicological data gaps for this compound?

- Methodological Answer : No chronic toxicity or bioaccumulation data are available. Follow OECD 211 (Daphnia reproduction) and OECD 221 (algae growth inhibition) to fill gaps. Prioritize testing due to chlorine substituents .

Q. How to design waste disposal protocols for lab-scale quantities?

- Methodological Answer : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before incineration. Consult ECHA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。